METHYL 4-(AMINOCARBONYL)-5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE
Overview
Description
Methyl 4-(aminocarbonyl)-5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a difluorophenoxy group, and several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(AMINOCARBONYL)-5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the difluorophenoxy group: This step often involves a nucleophilic substitution reaction where a difluorophenoxy group is introduced onto the thiophene ring.
Functionalization of the thiophene ring:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(aminocarbonyl)-5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The difluorophenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.
Scientific Research Applications
Methyl 4-(aminocarbonyl)-5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying enzyme interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which METHYL 4-(AMINOCARBONYL)-5-{[2-(2,4-DIFLUOROPHENOXY)ACETYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE exerts its effects depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but they often include key signaling pathways or metabolic processes.
Comparison with Similar Compounds
Methyl 4-(aminocarbonyl)-5-{[(2,4-difluorophenoxy)acetyl]amino}-3-methyl-2-thiophenecarboxylate can be compared with other similar compounds, such as:
Thiophene derivatives: These compounds share the thiophene ring structure but differ in their functional groups.
Difluorophenoxy compounds: These compounds contain the difluorophenoxy group but may have different core structures.
Carboxylate esters: These compounds have similar ester functional groups but different aromatic or heterocyclic rings.
Properties
IUPAC Name |
methyl 4-carbamoyl-5-[[2-(2,4-difluorophenoxy)acetyl]amino]-3-methylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O5S/c1-7-12(14(19)22)15(26-13(7)16(23)24-2)20-11(21)6-25-10-4-3-8(17)5-9(10)18/h3-5H,6H2,1-2H3,(H2,19,22)(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBYXWHBALIVTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)COC2=C(C=C(C=C2)F)F)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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